molecular formula C34H64N6O4 B018763 Dodecylguanidine terephthalate CAS No. 19727-17-4

Dodecylguanidine terephthalate

Cat. No.: B018763
CAS No.: 19727-17-4
M. Wt: 620.9 g/mol
InChI Key: PHXJHTRGDGMVKR-UHFFFAOYSA-N
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Description

Dodecylguanidine terephthalate is a quaternary ammonium salt composed of a dodecylguanidinium cation and a terephthalate anion (C₆H₄(COO⁻)₂). Derived from terephthalic acid—a key precursor in polymer synthesis (e.g., polyethylene terephthalate, PET)—the terephthalate anion imparts unique structural and functional properties to this compound . Unlike simpler salts such as dodecylguanidine acetate (dodine) or dodecylguanidine hydrochloride (DGH), the terephthalate variant features a bulky aromatic counterion, which influences its solubility, stability, and antimicrobial activity .

Properties

CAS No.

19727-17-4

Molecular Formula

C34H64N6O4

Molecular Weight

620.9 g/mol

IUPAC Name

2-dodecylguanidine;terephthalic acid

InChI

InChI=1S/2C13H29N3.C8H6O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*2-12H2,1H3,(H4,14,15,16);1-4H,(H,9,10)(H,11,12)

InChI Key

PHXJHTRGDGMVKR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O

Synonyms

N-Dodecylguanidine terephthalate

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Stability

DGT undergoes hydrolysis under acidic or alkaline conditions, regenerating terephthalic acid and dodecylguanidine:
Acidic Hydrolysis:
DGT+HClDodecylguanidine Hydrochloride+Terephthalic Acid\text{DGT}+\text{HCl}\rightarrow \text{Dodecylguanidine Hydrochloride}+\text{Terephthalic Acid}
Alkaline Hydrolysis:
DGT+NaOHDodecylguanidine+Disodium Terephthalate\text{DGT}+\text{NaOH}\rightarrow \text{Dodecylguanidine}+\text{Disodium Terephthalate}

  • Hydrolysis rates increase with temperature and extreme pH .

  • Stability studies indicate DGT remains intact in neutral aqueous solutions but degrades rapidly in strong acids/bases .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Products Identified
150–200°CLoss of bound waterAnhydrous DGT
250–300°CDecomposition of guanidinium moietyCO₂, NH₃, and dodecane fragments
300–400°CTerephthalate breakdownBenzene derivatives and CO₂
  • Char residue at 500°C comprises ~15% carbonaceous material .

Reactivity in Pesticidal Formulations

As a fungicide, DGT interacts with microbial cell membranes via:

  • Electrostatic binding to negatively charged phospholipids.

  • Disruption of membrane integrity through hydrophobic dodecyl chain insertion.

  • Inhibition of ATPase enzymes , altering cellular ion gradients .

Key Findings from Antimicrobial Studies:

  • MIC (Minimum Inhibitory Concentration): 50–100 ppm against Candida albicans .

  • pH Dependency: Efficacy declines above pH 7 due to deprotonation of guanidinium .

Environmental Fate and Degradation

Photolysis:

  • UV exposure cleaves the terephthalate anion, forming mono-aromatic intermediates (e.g., 4-carboxybenzaldehyde) .
    Biodegradation:

  • Limited microbial degradation observed; primary metabolites include dodecanol and terephthalic acid .
    Soil Adsorption:

  • High adsorption coefficient (Koc=1,200K_{oc}=1,200) due to hydrophobic interactions .

Comparative Reactivity with Analogues

Property DGT Dodine (Dodecylguanidine Acetate)
Water Solubility 0.1 g/L (25°C)4.5 g/L (25°C)
Thermal Stability Decomposes at 250°CDecomposes at 200°C
Antifungal Efficacy ModerateHigh
  • Reduced solubility and efficacy of DGT vs. dodine are attributed to the bulky terephthalate anion .

Research Gaps and Challenges

  • Limited data on DGT’s catalytic or industrial applications beyond pesticidal use.

  • Mechanistic studies on its interaction with biomacromolecules (e.g., proteins) are sparse .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Dodecylguanidine salts share a common dodecylguanidinium cation but differ in their counterions:

  • Dodine (dodecylguanidine acetate) : Contains a small acetate anion (CH₃COO⁻).
  • DGH (dodecylguanidine hydrochloride) : Features a chloride anion (Cl⁻).
  • Dodecylguanidine terephthalate : Incorporates a rigid, planar terephthalate anion.

However, this bulkier structure may limit solubility in polar solvents .

Environmental Fate

Dodine and DGH exhibit nearly identical environmental behavior due to their dissociation into the same dodecylguanidinium cation under aqueous conditions (pH 4–9) . Both form non-persistent residues in soil and water. In contrast, this compound’s terephthalate moiety is derived from PET precursors, which are resistant to microbial degradation. This could lead to prolonged environmental persistence, though specific data are lacking .

Material Science Potential

Terephthalate’s role in polymer chemistry (e.g., PET synthesis) suggests that this compound could serve as a functional additive in coatings or composites. This contrasts with dodine and DGH, which lack structural complexity for such applications.

Key Research Findings

  • Environmental Impact : Dodine and DGH are environmentally transient, but terephthalate’s persistence requires further study .
  • Efficacy : Terephthalate formulations show 20–30% greater antifungal efficacy against C. albicans compared to dodine, likely due to enhanced membrane disruption .
  • Thermal Stability : Terephthalate derivatives degrade at ~250°C, outperforming acetate (~200°C) and hydrochloride (~180°C) salts in thermal resistance .

Q & A

Basic Research Question

  • Toxicity screening : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and use in vitro models (e.g., HepG2 cells for hepatic toxicity) before in vivo studies.
  • Data transparency : Document raw data, statistical methods, and negative results in supplementary materials.
  • Institutional approvals : Submit protocols to ethics committees (e.g., IRB for human cell lines, IACUC for animal studies) and adhere to GDPR for data anonymization .

What methodologies are recommended for analyzing the environmental fate of this compound in aquatic systems?

Advanced Research Question

  • Biotransformation assays : Use LC-MS/MS to track metabolite formation in sediment-water microcosms.
  • QSAR modeling : Predict biodegradation pathways (e.g., EPI Suite) and cross-validate with experimental half-life data.
  • Ecotoxicity profiling : Assess impacts on non-target organisms (e.g., Daphnia magna LC50, algal growth inhibition) using ISO 6341 protocols .

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